molecular formula C15H21Cl2NO4S2 B2392931 2,4-dichloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-5-methylbenzenesulfonamide CAS No. 2320686-06-2

2,4-dichloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-5-methylbenzenesulfonamide

Cat. No. B2392931
CAS RN: 2320686-06-2
M. Wt: 414.36
InChI Key: FQGVKOPARHEHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H21Cl2NO4S2 and its molecular weight is 414.36. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-5-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-5-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Binding and Anticancer Activity

Research on similar sulfonamide complexes reveals their potential in DNA binding and anticancer activities. A study by González-Álvarez et al. (2013) on mixed-ligand copper(II)-sulfonamide complexes showed significant interactions with DNA and the ability to induce cell death mainly by apoptosis in tumor cells (González-Álvarez et al., 2013).

Antimicrobial Properties

Sulfonamide derivatives have been studied for their antimicrobial properties. Vanparia et al. (2010) synthesized a novel sulfonamide and evaluated its antimicrobial activity, showing significant efficacy against various bacterial and fungal strains (Vanparia et al., 2010).

Inhibition of COX-2 Enzyme

Hashimoto et al. (2002) researched sulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. Their findings suggested that these compounds could be beneficial for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Role in Hypoglycemic Agents

Suzue and Irikura (1968) investigated sulfonamides in the synthesis of hypoglycemic agents, suggesting a potential application in diabetes management (Suzue & Irikura, 1968).

Induction of Apoptosis and Autophagy

Gul et al. (2018) synthesized new dibenzensulfonamides and evaluated their effects on tumor cells. These compounds showed capabilities in inducing apoptosis and autophagy, highlighting their potential in cancer treatment (Gul et al., 2018).

properties

IUPAC Name

2,4-dichloro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO4S2/c1-11-8-14(13(17)9-12(11)16)24(20,21)18-10-15(22-5-4-19)2-6-23-7-3-15/h8-9,18-19H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGVKOPARHEHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2(CCSCC2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-5-methylbenzenesulfonamide

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